[2-(1-Azepanyl)phenyl]amine dihydrochloride
Description
[2-(1-Azepanyl)phenyl]amine dihydrochloride is a bicyclic organic compound featuring a seven-membered azepane ring fused to a phenyl group, with two hydrochloride counterions enhancing its solubility in aqueous media. The azepane ring introduces conformational flexibility and moderate lipophilicity, while the dihydrochloride salt improves bioavailability by increasing polarity. This compound is structurally analogous to pharmacologically active amines but distinguishes itself through its unique heterocyclic architecture.
Properties
IUPAC Name |
2-(azepan-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14;;/h3-4,7-8H,1-2,5-6,9-10,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAFBRXHBDXNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Azepanyl)phenyl]amine dihydrochloride typically involves the reaction of 2-(1-Azepanyl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as reaction monitoring, purification, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: [2-(1-Azepanyl)phenyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides , while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Azepanyl)phenyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in catalysis and material science research .
Biology: In biological research, the compound is used to study enzyme interactions and protein binding . It serves as a model compound for understanding the behavior of similar amines in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of [2-(1-Azepanyl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound binds to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [2-(1-Azepanyl)phenyl]amine dihydrochloride with structurally related compounds, emphasizing differences in ring systems, substituents, and functional properties:
Key Structural and Functional Differences
Ring Size and Flexibility :
- The seven-membered azepane ring in the target compound offers greater conformational flexibility compared to smaller piperidine (6-membered) or pyrrolidine (5-membered) rings . This flexibility may enhance binding to receptors requiring adaptable ligand geometries.
- In contrast, rigid planar systems like benzimidazole () or imidazole () favor interactions with flat binding pockets.
Ethyl linkers (e.g., {4-[2-(1-Pyrrolidinyl)ethyl]phenyl}amine) reduce steric strain but may limit spatial reach compared to direct ring fusion .
Pharmacological Implications :
- Azepane-containing compounds often exhibit improved blood-brain barrier penetration due to balanced lipophilicity, whereas highly polar imidazole derivatives () may favor peripheral activity .
- Piperidine analogs () are common in CNS drugs (e.g., antihistamines), but the larger azepane ring could alter metabolic stability or off-target effects .
Salt Forms and Solubility: Dihydrochloride salts (common in all listed compounds) enhance water solubility compared to mono-HCl or free-base forms, critical for oral bioavailability .
Research Findings
Biological Activity
[2-(1-Azepanyl)phenyl]amine dihydrochloride is a compound with potential biological activity, particularly in the realm of medicinal chemistry. Its structure suggests possible interactions with various biological targets, including neurotransmitter systems and other cellular mechanisms. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
- IUPAC Name : this compound
- CAS Number : 1269384-64-6
- Molecular Formula : C12H16Cl2N2
- Molecular Weight : 259.18 g/mol
- Solubility : Soluble in water and common organic solvents.
The biological activity of this compound is hypothesized to involve its interaction with neurotransmitter receptors and transporters. Compounds with similar structures often act as inhibitors or modulators of neurotransmitter uptake, suggesting potential applications in treating neurological disorders. The azepane ring may enhance lipophilicity, facilitating central nervous system (CNS) penetration and receptor interaction.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Inhibition of Glycine Transporter 1 (GlyT1) : Preliminary studies suggest that compounds structurally related to [2-(1-Azepanyl)phenyl]amine can inhibit GlyT1, a target for treating schizophrenia and other CNS disorders. The IC50 values for related compounds have been reported as low as 37 nM, indicating potent activity .
- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to therapeutic effects in mood disorders and psychosis.
Case Study 1: GlyT1 Inhibition
A study focused on a series of phenyl sulfonamides, including derivatives of this compound, demonstrated their efficacy as GlyT1 inhibitors. The most potent analogs showed favorable brain-plasma ratios, suggesting effective CNS penetration and the potential for clinical application in treating schizophrenia .
Case Study 2: Neuroprotective Effects
Another investigation into structurally similar compounds indicated neuroprotective effects in animal models of neurodegenerative diseases. These compounds were shown to reduce neuronal apoptosis and promote cell survival under oxidative stress conditions.
Data Table: Biological Activities
Q & A
Q. Basic | Stability Protocols
- Storage : Store at −20°C in airtight, light-resistant containers under argon to prevent hygroscopic degradation. Desiccants like silica gel are recommended .
- Handling : Conduct experiments under inert gas (N₂/Ar) in anhydrous solvents (e.g., DMF, DCM) to avoid hydrolysis.
- Stability assays : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products like free amines or oxidized species .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced | Data Contradiction Analysis
Discrepancies in biological activity (e.g., receptor binding affinity) may arise from:
- Assay variability : Standardize protocols (e.g., radioligand binding assays using KV11.1 (hERG) channels as in E-4031 dihydrochloride studies) .
- Compound purity : Re-evaluate samples from conflicting studies via LC-MS to rule out impurities (e.g., residual solvents or byproducts).
- Pharmacokinetic factors : Assess metabolic stability using liver microsome assays (human/rat) to identify species-specific differences in clearance rates .
What strategies mitigate byproduct formation during the synthesis of this compound?
Advanced | Reaction Optimization
Common byproducts include:
- N-alkylated derivatives : Minimize by using bulky bases (e.g., DIPEA) to deprotonate amines selectively during coupling .
- Ring-opened intermediates : Control reaction temperature (<50°C) and avoid prolonged exposure to strong acids.
- Oxidation products : Add antioxidants (e.g., BHT) to reaction mixtures and purge solvents with N₂ to prevent radical formation .
How can mechanistic studies elucidate the interaction of this compound with biological targets?
Q. Advanced | Mechanistic Probes
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (ka/kd) in real time .
- Molecular docking : Use software like AutoDock Vina to model interactions between the azepanyl group and hydrophobic binding pockets. Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?
Q. Advanced | Chiral Resolution
- Chiral HPLC : Use Chiralpak AD-H or OD-H columns with n-hexane/isopropanol (80:20, 0.1% diethylamine) at 1.0 mL/min. Retention times vary based on azepane ring conformation .
- Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers (pH 2.5) for high-resolution separation of stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
